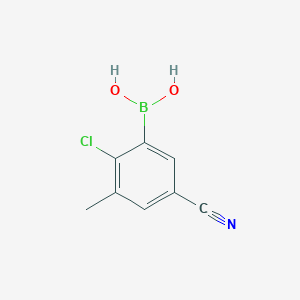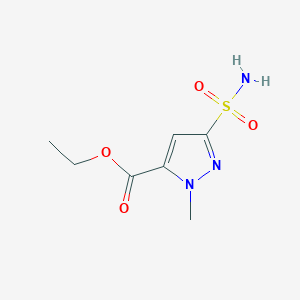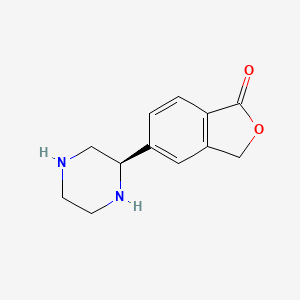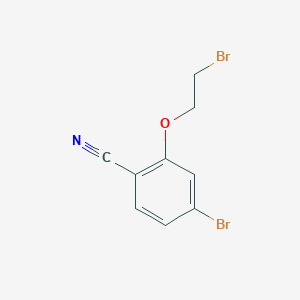
4-Bromo-2-(2-bromoethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2-bromoethoxy)benzonitrile is an organic compound with the molecular formula C9H8Br2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromo group at the 4-position and a 2-(2-bromoethoxy) group. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-bromoethoxy)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Bromobenzonitrile+2-BromoethanolK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(2-bromoethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or corresponding oxides.
Reduction: Formation of benzylamines
Applications De Recherche Scientifique
4-Bromo-2-(2-bromoethoxy)benzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(2-bromoethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzonitrile: Lacks the 2-(2-bromoethoxy) group, making it less reactive in certain nucleophilic substitution reactions.
2-(Bromomethyl)benzonitrile: Contains a bromomethyl group instead of the 2-(2-bromoethoxy) group, leading to different reactivity and applications.
4-Bromo-2-(2-ethoxyethoxy)benzonitrile: Contains an ethoxyethoxy group instead of the bromoethoxy group, affecting its chemical properties and reactivity
Uniqueness
4-Bromo-2-(2-bromoethoxy)benzonitrile is unique due to the presence of both bromo and nitrile groups, which provide a combination of reactivity and binding properties that are useful in various chemical and biological applications. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H7Br2NO |
|---|---|
Poids moléculaire |
304.97 g/mol |
Nom IUPAC |
4-bromo-2-(2-bromoethoxy)benzonitrile |
InChI |
InChI=1S/C9H7Br2NO/c10-3-4-13-9-5-8(11)2-1-7(9)6-12/h1-2,5H,3-4H2 |
Clé InChI |
MRXFCDVFUKKEDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OCCBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
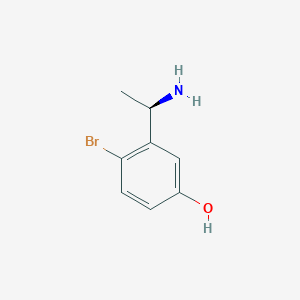
![1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)
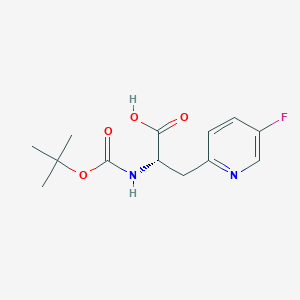
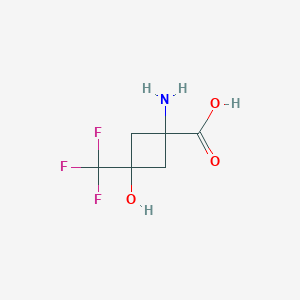
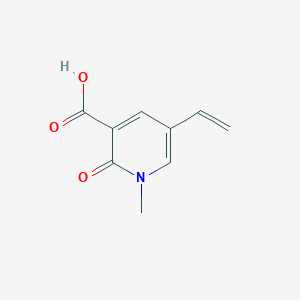
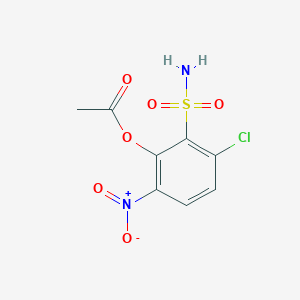
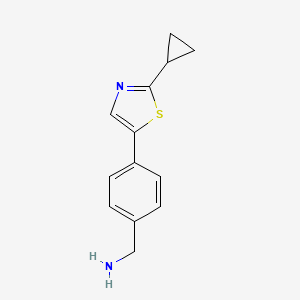
![tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B15226059.png)
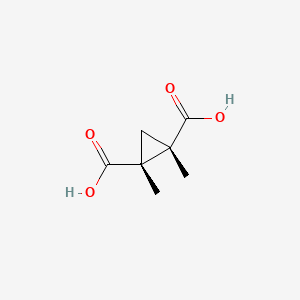
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)
